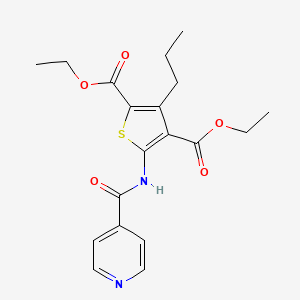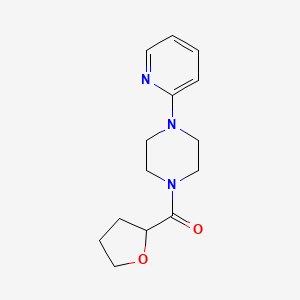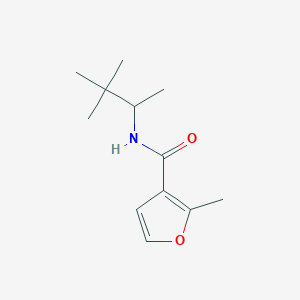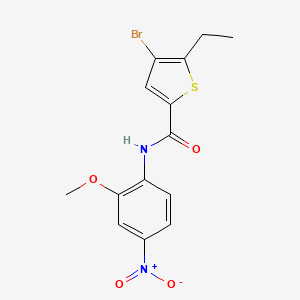![molecular formula C24H22N2O2 B4180620 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4180620.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide
Vue d'ensemble
Description
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule compound that has been extensively studied for its potential in cancer treatment. PAC-1 is a member of the amide class of compounds and has been shown to induce apoptosis in cancer cells. The compound has been found to be effective in treating various types of cancer, including breast, lung, and pancreatic cancer.
Applications De Recherche Scientifique
PAC-1 has been extensively studied for its potential in cancer treatment. The compound has been found to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the caspase cascade. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it an attractive candidate for combination therapy.
Mécanisme D'action
The mechanism of action of PAC-1 involves the activation of procaspase-3. The compound binds to the active site of procaspase-3, inducing a conformational change that leads to the activation of the enzyme. Activated procaspase-3 then cleaves downstream caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a number of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, sensitize cancer cells to chemotherapy, and inhibit tumor growth in vivo. PAC-1 has also been shown to be well-tolerated in animal models, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
PAC-1 has a number of advantages for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential in cancer treatment. PAC-1 has also been shown to be well-tolerated in animal models, making it a promising candidate for further preclinical and clinical studies.
However, there are also some limitations to using PAC-1 in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, the compound has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are a number of future directions for research on PAC-1. One area of focus is the development of more potent analogs of the compound. Another area of focus is the identification of biomarkers that can predict response to PAC-1 treatment. Additionally, there is interest in exploring the potential of PAC-1 in combination therapy with other cancer treatments. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of PAC-1 in humans.
Propriétés
IUPAC Name |
4-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)25-22-14-12-21(13-15-22)24(28)26-16-4-5-17-26/h1-3,6-15H,4-5,16-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZLDNRBALLSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4180549.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4180564.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4180568.png)
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4180577.png)


![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(phenylthio)acetamide](/img/structure/B4180592.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180598.png)
![methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180610.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4180613.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4180628.png)

